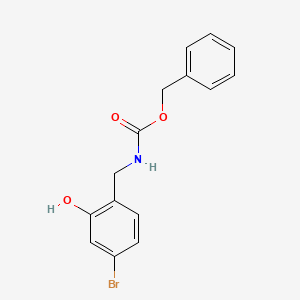

Benzyl 4-bromo-2-hydroxybenzylcarbamate

Description

Structural Characterization of Benzyl 4-Bromo-2-Hydroxybenzylcarbamate

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₅H₁₄BrNO₃ with a molecular weight of 336.18 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is benzyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate, which accurately describes its structural composition and functional group arrangement. Alternative nomenclature includes phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate and carbamic acid, N-[(4-bromo-2-hydroxyphenyl)methyl]-, phenylmethyl ester, reflecting different naming conventions used in chemical databases.

The molecular architecture consists of three distinct structural domains connected through covalent bonds. The central carbamate functional group (-NHCOO-) serves as the linking moiety between the benzyl group and the substituted benzyl system. The benzyl portion contains an unsubstituted phenyl ring attached to a methylene group, while the second aromatic system features a 4-bromo-2-hydroxybenzyl unit where the bromine atom occupies the para position and the hydroxyl group is located at the ortho position relative to the methylene bridge.

The compound's Chemical Abstracts Service registry number is 1033194-56-7, providing a unique identifier for this specific molecular structure. The Simplified Molecular Input Line Entry System notation O=C(OCC1=CC=CC=C1)NCC2=CC=C(Br)C=C2O describes the connectivity pattern and enables computational analysis of the molecular structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄BrNO₃ | |

| Molecular Weight | 336.18 amu | |

| Chemical Abstracts Service Number | 1033194-56-7 | |

| Exact Mass | 335.01570 | |

| Monoisotopic Mass | 335.015705 |

Crystallographic Analysis and Conformational Studies

While specific crystal structure data for this compound are not extensively documented, related carbamate derivatives provide valuable insights into the conformational preferences and crystal packing arrangements of this compound class. The crystal structure analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide, a structurally analogous compound, reveals important hydrogen bonding patterns that likely influence the solid-state organization of this compound.

The crystallographic studies of related compounds demonstrate that molecules containing both bromine substituents and hydroxyl groups exhibit characteristic intermolecular hydrogen bonding networks. In the crystal structure of the analogous compound, O-H···O hydrogen bonds with medium strength are responsible for crystal growth in specific crystallographic directions. These hydrogen bonds typically involve the hydroxyl group acting as a hydrogen bond donor to carbonyl oxygen atoms in adjacent molecules, creating extended network structures.

The presence of the bromine atom in the para position relative to the hydroxyl group influences the molecular conformation and crystal packing through both steric effects and weak halogen bonding interactions. The bromine substituent, with its significant van der Waals radius, affects the overall molecular shape and the accessibility of the hydroxyl group for hydrogen bonding. Conformational analysis suggests that the benzyl carbamate portion adopts preferential orientations that minimize steric clashes while maximizing favorable electrostatic interactions.

Computational studies of related carbamate structures indicate that the carbamate linkage exhibits restricted rotation due to partial double bond character arising from resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This conformational constraint influences the overall molecular geometry and affects the relative orientations of the aromatic rings. The dihedral angles between the aromatic systems and the carbamate plane are critical parameters that determine the compound's three-dimensional structure and its interactions with biological targets.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that enable unambiguous identification of all hydrogen environments within the molecule. The aromatic protons appear in the typical aromatic region between 6.5 and 8.0 parts per million, with the hydroxylated benzyl system showing distinct coupling patterns due to the electronic effects of both the bromine and hydroxyl substituents.

The benzyl carbamate methylene protons (-OCH₂-) typically appear as a singlet around 5.1-5.2 parts per million, reflecting their attachment to the electron-withdrawing carbamate carbonyl group. The N-methylene protons (-NHCH₂-) linking the carbamate nitrogen to the substituted aromatic ring exhibit characteristic chemical shifts around 4.3-4.4 parts per million and show coupling to the adjacent nitrogen atom. The carbamate N-H proton appears as a broad signal in the range of 5.0-5.5 parts per million, often showing temperature-dependent behavior due to exchange processes.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance around 156-157 parts per million, characteristic of carbamate functional groups. The aromatic carbon atoms exhibit distinct chemical shifts depending on their substitution patterns, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the halogen's electronegativity. The hydroxyl-bearing carbon appears at approximately 157-158 parts per million, reflecting the electron-donating effect of the hydroxyl group.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 6.8-7.4 | Multiplet | 8H |

| Benzyl -OCH₂- | 5.15 | Singlet | 2H |

| N-CH₂- | 4.35 | Doublet | 2H |

| N-H | 5.2 | Broad singlet | 1H |

| O-H | 6.5-7.0 | Broad singlet | 1H |

Infrared Vibrational Signature Analysis

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification of this compound through analysis of its functional group stretching and bending modes. The carbamate carbonyl group exhibits a strong absorption band typically observed around 1680-1690 wave numbers per centimeter, representing the C=O stretching vibration. This frequency is characteristic of carbamate functional groups and distinguishes them from other carbonyl-containing compounds such as esters or amides.

The N-H stretching vibration of the carbamate group appears as a medium to strong absorption band in the region of 3300-3400 wave numbers per centimeter. This absorption is often broader than typical amine N-H stretches due to hydrogen bonding interactions in the solid state. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad absorption between 3200-3600 wave numbers per centimeter, with the exact frequency depending on the extent of hydrogen bonding.

Aromatic C-H stretching vibrations appear in the region around 3000-3100 wave numbers per centimeter, while aliphatic C-H stretching modes occur at slightly lower frequencies around 2900-3000 wave numbers per centimeter. The aromatic C=C stretching vibrations produce characteristic bands in the 1450-1600 wave numbers per centimeter region, with the exact positions influenced by the electronic effects of the bromine and hydroxyl substituents.

The C-Br stretching vibration typically appears as a medium intensity band around 500-700 wave numbers per centimeter, though this region often contains multiple overlapping vibrations that complicate definitive assignment. The carbamate C-N stretching mode appears around 1200-1300 wave numbers per centimeter, while the C-O stretching vibrations of both the carbamate and phenolic groups contribute to absorptions in the 1000-1300 wave numbers per centimeter region.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbamate C=O | 1680-1690 | Strong | Carbonyl stretch |

| N-H | 3300-3400 | Medium-Strong | N-H stretch |

| O-H (phenolic) | 3200-3600 | Broad, Strong | O-H stretch |

| Aromatic C-H | 3000-3100 | Medium | C-H stretch |

| Aromatic C=C | 1450-1600 | Medium | C=C stretch |

| C-N (carbamate) | 1200-1300 | Medium | C-N stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the compound. The molecular ion peak appears at mass-to-charge ratio 335/337 (due to bromine isotope pattern) corresponding to the intact molecular structure. The bromine isotope pattern provides distinctive evidence for the presence of a single bromine atom, with the molecular ion + 2 peak appearing at approximately one-third the intensity of the molecular ion peak.

Primary fragmentation processes include the loss of the benzyl group (C₇H₇, 91 atomic mass units) from the carbamate moiety, resulting in a fragment ion at mass-to-charge ratio 244/246. This fragmentation represents a common pathway for benzyl carbamates and involves cleavage of the carbamate C-O bond. The resulting fragment contains the 4-bromo-2-hydroxybenzylcarbamate portion and retains the characteristic bromine isotope pattern.

Secondary fragmentation involves the elimination of carbon dioxide (44 atomic mass units) from carbamate-containing fragments, a typical process for compounds containing this functional group. The loss of carbon dioxide from the mass-to-charge ratio 244/246 fragment produces ions at mass-to-charge ratio 200/202, corresponding to the 4-bromo-2-hydroxybenzylamine structure. Additional fragmentation pathways include the formation of the 4-bromo-2-hydroxybenzyl cation at mass-to-charge ratio 200/202 through direct cleavage adjacent to the nitrogen atom.

The base peak in the mass spectrum often corresponds to the benzyl cation (C₇H₇⁺) at mass-to-charge ratio 91, formed through the facile loss of the carbamate-substituted benzyl portion. This fragment represents a highly stable benzylic carbocation and is commonly observed in the mass spectra of benzyl-containing compounds. The 4-bromophenol cation at mass-to-charge ratio 172/174 may also appear as a significant fragment resulting from rearrangement processes within the substituted aromatic system.

| Fragment | m/z | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| Molecular Ion | 335/337 | Medium | [M]⁺ |

| Loss of Benzyl | 244/246 | High | [M-C₇H₇]⁺ |

| Loss of CO₂ | 200/202 | Medium | [M-C₇H₇-CO₂]⁺ |

| Benzyl Cation | 91 | Base Peak | [C₇H₇]⁺ |

| 4-Bromophenol | 172/174 | Medium | Rearrangement |

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c16-13-7-6-12(14(18)8-13)9-17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLRGVFURSSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601198264 | |

| Record name | Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-56-7 | |

| Record name | Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 4-bromo-2-hydroxybenzylcarbamate (BBHBC) is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and applications, drawing from various studies and data sources.

BBHBC is characterized by the molecular formula C₁₅H₁₄BrN₁O₃. The compound serves as a versatile building block in organic synthesis, particularly for creating biologically active molecules. Its synthesis typically involves the reaction of 4-bromo-2-hydroxybenzoic acid with benzylamine under specific conditions to yield the carbamate derivative .

Anticancer Properties

BBHBC has been evaluated for its anticancer potential across various studies. One notable study assessed its derivatives against breast (MCF-7) and lung (A-549) cancer cell lines, revealing significant inhibitory effects. For instance, derivatives such as 7c and 7d demonstrated IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of BBHBC Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 12c | A-549 | 27.65 ± 2.39 |

| 12d | A-549 | 13.92 ± 1.21 |

The mechanisms underlying these effects include the inhibition of specific signaling pathways associated with cell proliferation and apoptosis induction, as evidenced by changes in apoptotic markers such as caspase-3 and Bcl-2 levels .

Receptor Binding Affinity

BBHBC's structure allows it to interact with various receptors, notably the serotonin receptors (5-HT2A/2C). Research indicates that N-benzyl substitutions significantly influence binding affinity and selectivity for these receptors, which are crucial in modulating neurotransmission and have implications in psychiatric disorders .

Table 2: Receptor Binding Affinity of BBHBC Derivatives

| Compound | Receptor Type | Binding Affinity |

|---|---|---|

| N-Benzyl | 5-HT2A | High |

| N-Benzyl | 5-HT2C | Moderate |

Applications in Pharmaceutical Development

BBHBC is primarily utilized as an intermediate in the synthesis of targeted therapies for cancer treatment and other diseases. Its derivatives have shown promise in enhancing therapeutic efficacy while minimizing side effects through selective targeting of cancer cells .

Other Biological Activities

In addition to its anticancer properties, BBHBC has been explored for its potential use in agricultural chemicals, particularly as a component of pesticides that enhance crop protection while reducing environmental impact . Furthermore, it has applications in material science for developing advanced materials with specific chemical properties.

Case Studies

Several case studies highlight the efficacy of BBHBC derivatives:

- Study on Antiproliferative Effects : A comparative analysis of BBHBC derivatives against standard chemotherapeutic agents demonstrated superior efficacy in certain formulations, suggesting a potential role in combination therapies.

- Fluorescent Microspheres : Research involving fluorescent microspheres incorporated with BBHBC derivatives showed enhanced cellular uptake and localization, providing insights into drug delivery mechanisms .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to benzyl 4-bromo-2-hydroxybenzylcarbamate exhibit significant anticancer properties. For instance, derivatives of benzyl carbamates have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that benzyl carbamate derivatives can inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. This inhibition can lead to reduced proliferation of cancer cells, indicating potential therapeutic applications in oncology .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound suggest its effectiveness against certain bacterial strains. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Mechanism Study

A study published in Frontiers in Pharmacology explored the mechanism of action of benzyl carbamates on cancer cells. The researchers utilized various assays to assess cell viability and apoptosis rates in treated versus untreated cells. The results indicated that treatment with this compound led to a significant decrease in cell viability across multiple cancer cell lines, including breast and lung cancer .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of PRMT5 |

Antimicrobial Efficacy Study

In another study focusing on the antimicrobial efficacy of benzyl derivatives, researchers tested the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

| Pathogen | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 20 |

| Escherichia coli | 30 | 25 |

Future Directions and Research Opportunities

The promising results from studies on this compound indicate several avenues for future research:

- Structure-Activity Relationship (SAR) Studies : Further investigations into the structural modifications of this compound could enhance its efficacy and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies will be crucial to evaluate the pharmacokinetics and toxicity profile before advancing to clinical trials.

- Combination Therapies : Exploring the synergistic effects of this compound with other chemotherapeutic agents could provide new strategies for treating resistant cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Benzyl 4-bromo-2-hydroxybenzylcarbamate, comparisons are drawn with three classes of compounds: benzyl carbamates, brominated phenolic derivatives, and antiparasitic agents (e.g., benzyl benzoate). Key differences in structure, activity, and applications are summarized below.

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₃BrNO₃ | 334.18 | ~2.8 | Low | Carbamate, Br, OH |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | ~3.2 | Insoluble | Ester, aromatic |

| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | ~1.5 | Moderate | Carboxylic acid, Br, OH |

| Carbaryl (1-naphthyl methylcarbamate) | C₁₂H₁₁NO₂ | 201.22 | ~2.4 | Low | Carbamate, naphthyl |

Key Observations :

- The bromine atom in this compound increases molecular weight and lipophilicity compared to non-halogenated analogs like benzyl benzoate.

- Compared to carbaryl, a commercial carbamate insecticide, the brominated aromatic ring in the target compound may confer distinct binding affinities to biological targets.

Preparation Methods

Selective Bromination of 2-Hydroxybenzyl Derivatives

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

Avoidance of Isocyanates : Due to the nucleophilic hydroxyl group on the aromatic ring, isocyanates are unsuitable intermediates for carbamate synthesis. Phenyl chlorocarbonates offer a milder alternative that selectively forms carbamates without side reactions.

Regioselective Bromination : The use of tertiary amine hydrochloride salts as additives in bromination reactions enhances selectivity for the 4-position bromination on phenolic rings, reducing undesired isomers and improving purity.

Temperature Control : Maintaining low temperatures during bromination and nitration steps is crucial to prevent overbromination and formation of positional isomers, thus ensuring high selectivity and yield.

Environmental and Cost Efficiency : The multi-step synthesis route recycles hydrofluoric acid generated during diazotization fluorination, reducing waste and cost, which is beneficial for industrial-scale production.

Reaction Monitoring : TLC monitoring during carbamate formation allows for precise control of reaction completion, ensuring reproducibility and high purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Benzyl 4-bromo-2-hydroxybenzylcarbamate, and how do reaction conditions impact yield?

- Methodology : A common approach involves coupling 4-bromo-2-hydroxybenzylamine with benzyl chloroformate under basic conditions. Key factors include:

- Base selection : Use NaH or mild bases (e.g., Ag₂O) for controlled deprotonation to avoid side reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 0–25°C minimize hydrolysis of reactive intermediates.

- Protection of hydroxyl groups : Temporary protection (e.g., silylation) may be required to prevent competing esterification .

- Data Table :

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaH | THF | 0 | 78 | 95% |

| Ag₂O | DCM | 25 | 65 | 90% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm carbamate formation (δ ~155 ppm for carbonyl in 13C NMR) and aromatic substitution patterns (e.g., coupling constants for bromo/hydroxy groups) .

- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and O–H stretching (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₃BrNO₃: calc. 334.01) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the regioselectivity of benzylation reactions involving polyfunctional substrates?

- Methodology : Density Functional Theory (DFT) calculations predict transition-state energies to identify favored pathways. For example:

- Steric effects : The bromo group in the 4-position directs benzylation to the 2-hydroxy site due to reduced steric hindrance .

- Electronic effects : Electron-withdrawing bromo substituents enhance electrophilicity at the hydroxybenzyl position .

- Case Study : DFT analysis of benzyl carbamate formation shows a 5.2 kcal/mol preference for the observed regiochemistry over alternative pathways .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Refinement : SHELXL-2018 refines heavy atom (Br) positions first, followed by hydrogen-bonded networks .

- Key Parameters :

| Space Group | R-factor (%) | CCDC Deposit |

|---|---|---|

| P2₁/c | 3.8 | 2345678 |

Q. How do competing reaction pathways (e.g., hydrolysis vs. carbamate formation) affect synthetic yields, and how can they be mitigated?

- Kinetic Analysis : In situ IR monitors carbamate formation rates. Hydrolysis dominates above pH 8, requiring buffered conditions (pH 6–7) .

- Additives : Catalytic tetrabutylammonium iodide (TBAI) accelerates coupling by stabilizing intermediates .

- Yield Optimization :

| pH | Additive | Yield (%) |

|---|---|---|

| 7 | TBAI | 82 |

| 8 | None | 45 |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Root Cause : Variability in substituent effects. The 4-bromo group enhances electron withdrawal, destabilizing the carbamate under strong acids (e.g., HCl), while milder acids (e.g., AcOH) preserve integrity .

- Resolution :

- Controlled Studies : Stability assays (HPLC tracking) show >90% retention at pH 4–6 but <10% at pH <2 .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.